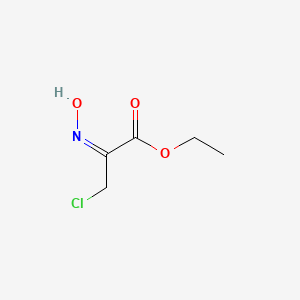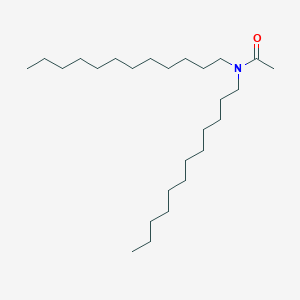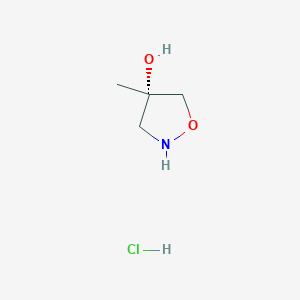
methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions.
Esterification: The final step involves the esterification of the resulting brominated pyrazole with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, potentially converting the bromine atoms to hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dehalogenated pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Chemical Biology: The compound can be used in the development of probes for studying biological processes, particularly those involving bromine-sensitive pathways.
Material Science: It may be utilized in the synthesis of novel materials with specific electronic or photophysical properties due to the presence of bromine atoms.
Mécanisme D'action
The mechanism by which methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
In Chemical Reactions: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- Methyl 2-(3-chloro-5-(chloromethyl)-1H-pyrazol-1-yl)acetate
- Methyl 2-(3-iodo-5-(iodomethyl)-1H-pyrazol-1-yl)acetate
- Methyl 2-(3-fluoro-5-(fluoromethyl)-1H-pyrazol-1-yl)acetate
Comparison:
- Reactivity: The presence of different halogens (bromine, chlorine, iodine, fluorine) affects the reactivity of these compounds. Bromine is more reactive than chlorine but less reactive than iodine, making methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate a balanced choice for various reactions.
- Applications: While all these compounds can be used in similar applications, the specific halogen can influence the compound’s suitability for certain reactions or biological interactions. For example, iodine-containing compounds may be more suitable for radiolabeling studies.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Propriétés
IUPAC Name |
methyl 2-[3-bromo-5-(bromomethyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-13-7(12)4-11-5(3-8)2-6(9)10-11/h2H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCSNLRRUZCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid](/img/structure/B8105422.png)





![2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B8105478.png)
